molecular formula C14H24N4O3S B2779613 4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946271-58-5

4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2779613
CAS No.: 946271-58-5
M. Wt: 328.43
InChI Key: QQIUZHXETVWEPT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 4-ethoxy substituent, a 2-methyl group, and a piperazine ring modified with a propylsulfonyl moiety at the 6-position. The propylsulfonyl group on piperazine introduces strong electron-withdrawing effects, which may influence binding interactions and metabolic stability .

Properties

IUPAC Name

4-ethoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-10-22(19,20)18-8-6-17(7-9-18)13-11-14(21-5-2)16-12(3)15-13/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIUZHXETVWEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

Compound Name Pyrimidine Substituents Piperazine/Other Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-methyl, 4-ethoxy, 6-position 4-(propylsulfonyl)piperazin-1-yl ~C₁₄H₂₄N₄O₃S ~328.1 Enhanced lipophilicity; sulfonyl improves solubility
2,4-Dimethoxy-6-(propylsulfonyl-piperazine) () 2,4-dimethoxy, 6-position 4-(propylsulfonyl)piperazin-1-yl C₁₃H₂₂N₄O₄S 330.4 Higher polarity due to methoxy groups; reduced metabolic stability vs. ethoxy
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () 4-methyl, 2-amine, 6-position Piperidin-1-yl (no sulfonyl) C₁₀H₁₆N₄ 192.3 Reduced hydrogen-bonding capacity due to piperidine vs. piperazine

Key Findings :

  • Lipophilicity : The target compound’s ethoxy and methyl groups increase logP compared to the dimethoxy analog, favoring passive diffusion across biological membranes.
  • Electronic Effects: The propylsulfonyl group in the target compound enhances solubility via polar interactions, contrasting with non-sulfonylated analogs like ’s piperidine derivative .

Piperazine Modifications in Related Compounds

Compound Type (Source) Piperazine Modification Biological Implications
Target Compound Propylsulfonyl Stabilizes piperazine conformation; enhances protein binding via sulfonyl interactions
Fluorinated Piperazines () 2-Fluoroethyl, 3-Fluoropropyl Increased metabolic stability (C-F bonds resist oxidation); reduced solubility vs. sulfonyl
Morpholino Derivatives () Morpholine (oxygen-containing) Higher polarity but reduced basicity; limited cell penetration compared to piperazine

Key Findings :

  • Sulfonyl vs. Fluorinated Alkyl : The target’s sulfonyl group offers superior solubility and electrostatic interactions compared to fluorinated alkyl chains, which prioritize metabolic stability .
  • Piperazine vs. Morpholine : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding with biological targets than morpholine’s oxygen, critical for kinase inhibition .

Structural-Activity Relationship (SAR) Insights

  • Position 2 & 4 Substitutions : Methyl and ethoxy groups at positions 2 and 4 reduce steric hindrance compared to bulkier substituents, optimizing binding in enzyme active sites.
  • 6-Position Heterocycles : Piperazine derivatives with sulfonyl or fluorinated groups exhibit distinct pharmacokinetic profiles. Sulfonyl-modified piperazines (target compound) are preferred for solubility-driven applications, while fluorinated analogs () suit long-acting therapies .

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